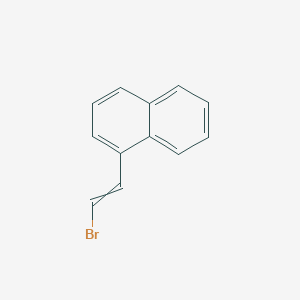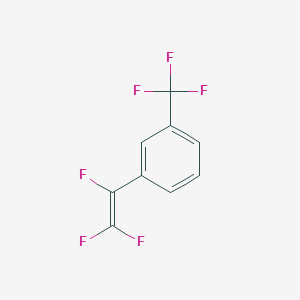
1-(Trifluoroethenyl)-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoroethenyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of trifluoromethyl and trifluoroethenyl groups attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzene derivatives using trifluoroiodomethane in the presence of a photochemical catalyst like mercury . This reaction yields benzotrifluoride, which can then be further functionalized to introduce the trifluoroethenyl group.
Industrial Production Methods: Industrial production of this compound often employs flow chemistry techniques to streamline the synthesis process. A unified flow strategy can be used to generate trifluoromethyl-heteroatom anions, which are then coupled with benzene derivatives to produce the desired compound . This method is advantageous due to its scalability and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trifluoroethenyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce nitro groups.
Halogenation: Employing halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Nitration: Produces nitro derivatives of the compound.
Halogenation: Yields halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Trifluoroethenyl)-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: Investigated for its potential use in pharmaceuticals due to the bioactive properties of fluorinated compounds.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 1-(trifluoroethenyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its trifluoromethyl and trifluoroethenyl groups. These groups can influence the compound’s reactivity and binding affinity, making it effective in various chemical reactions and biological processes .
Comparación Con Compuestos Similares
Trifluoromethylbenzene: Shares the trifluoromethyl group but lacks the trifluoroethenyl group.
Trifluoroethenylbenzene: Contains the trifluoroethenyl group but not the trifluoromethyl group.
Uniqueness: 1-(Trifluoroethenyl)-3-(trifluoromethyl)benzene is unique due to the presence of both trifluoromethyl and trifluoroethenyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential advancements in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
82907-02-6 |
|---|---|
Fórmula molecular |
C9H4F6 |
Peso molecular |
226.12 g/mol |
Nombre IUPAC |
1-(1,2,2-trifluoroethenyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H4F6/c10-7(8(11)12)5-2-1-3-6(4-5)9(13,14)15/h1-4H |
Clave InChI |
CWCOPPSWRLHCHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C(=C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


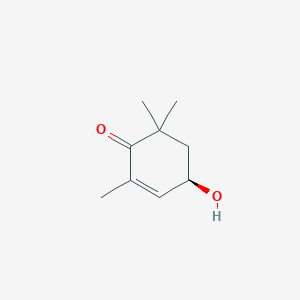
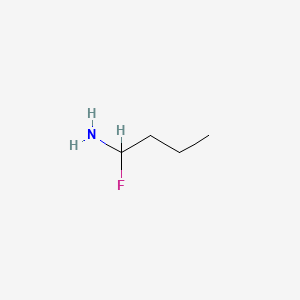
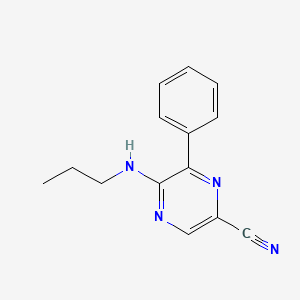
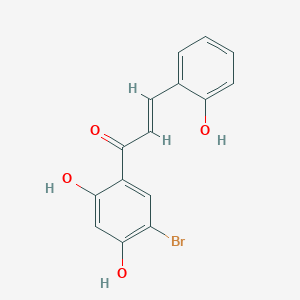

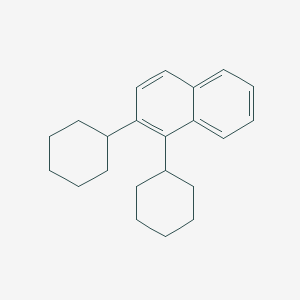

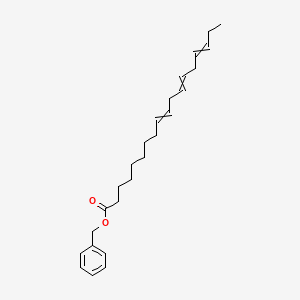
![N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14431983.png)

![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)
![N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14431999.png)

